molecular formula C21H17N3OS B6078711 2-(5-ethylthiophen-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide

2-(5-ethylthiophen-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B6078711
M. Wt: 359.4 g/mol
InChI Key: VHYIFKXHZLWANA-UHFFFAOYSA-N
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Description

2-(5-ethylthiophen-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethylthiophen-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated quinoline.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-ethylthiophen-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-ethylthiophen-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, quinoline derivatives are often explored for their potential as therapeutic agents, including anti-malarial, anti-inflammatory, and anti-cancer properties.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(5-ethylthiophen-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known anti-malarial drug with a quinoline core.

    Quinacrine: Another anti-malarial drug with a similar structure.

Uniqueness

2-(5-ethylthiophen-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide is unique due to the presence of the thiophene and pyridine rings, which can impart distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

2-(5-ethylthiophen-2-yl)-N-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-2-15-9-10-20(26-15)19-12-17(16-7-3-4-8-18(16)24-19)21(25)23-14-6-5-11-22-13-14/h3-13H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYIFKXHZLWANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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